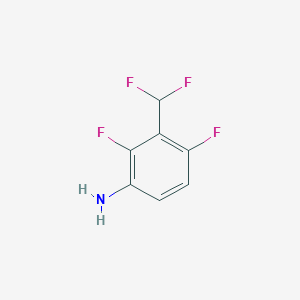

![molecular formula C16H14BrNO2 B2887303 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide CAS No. 1791088-11-3](/img/structure/B2887303.png)

2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method uses ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring and a benzamide group. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring . The benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can undergo metal-free cyclization, oxidative cyclization, and ring-closing metathesis . They can also react with calcium carbide in the presence of cuprous chloride as a catalyst to provide methyl-substituted benzofuran rings .Applications De Recherche Scientifique

Synthesis and Characterization

One significant application of 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide derivatives involves their synthesis and characterization, which serves as a foundation for further chemical and pharmacological research. These compounds are synthesized through various methods, including microwave-assisted synthesis, highlighting a cleaner, efficient, and faster method compared to traditional thermal heating. Such advancements are crucial for developing new pharmaceuticals and materials (Saeed, 2009).

Catalysis and Reaction Mechanisms

The compound also plays a role in catalysis and understanding reaction mechanisms. For example, Lewis acid-catalyzed synthesis demonstrates its utility in creating benzofurans and tetrahydrobenzofurans from acrolein dimer and dicarbonyl compounds, indicating its significance in synthesizing complex molecules and drug molecules like benzbromarone and amiodarone (Huang et al., 2019).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been investigated for their potential antipsychotic properties. Conformationally restricted analogues of remoxipride, a notable antipsychotic agent, are synthesized and evaluated for their dopamine D-2 receptor inhibitory properties, contributing to the development of new therapeutic agents (Norman et al., 1993).

Material Science

The compound's applications extend into material science, where its derivatives are utilized in the synthesis and characterization of new materials. For instance, Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives have been synthesized and characterized, showcasing the compound's versatility in creating materials with potential electronic, magnetic, and optical properties (Binzet et al., 2009).

Enantioselective Synthesis

Moreover, the compound is pivotal in enantioselective synthesis, illustrating its importance in producing optically active compounds. An enantioselective bromoaminocyclization catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex has been reported, leading to the formation of spiro benzofuran oxazolidinones with high enantioselectivity, underscoring its role in synthesizing complex chiral molecules (Li & Shi, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to interact with a broad range of biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities in different environments .

Propriétés

IUPAC Name |

2-bromo-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVVVGBMMUBKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)

![N-cyclopentyl-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2887225.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)

![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)

![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)